N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammation, and cancer.
Mecanismo De Acción
CP-690,550 selectively inhibits the activity of N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide activity, CP-690,550 reduces the production of inflammatory cytokines and other immune system mediators, leading to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve clinical outcomes in various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been shown to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 is its selective inhibition of N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide enzymes, which allows for a more targeted approach to treating inflammatory and autoimmune diseases. However, its use in laboratory experiments may be limited by its relatively low solubility in water and other common solvents, as well as its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on CP-690,550, including:
1. Further investigation of its therapeutic potential in autoimmune diseases, such as lupus and scleroderma.
2. Exploration of its potential use as a combination therapy with other immunomodulatory drugs.
3. Development of more potent and selective N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide inhibitors based on the structure of CP-690,550.
4. Investigation of its potential use in the treatment of other diseases, such as cancer and infectious diseases.
5. Study of its pharmacokinetics and pharmacodynamics in humans to optimize dosing and minimize potential side effects.
Métodos De Síntesis
CP-690,550 is synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyridine with 3-cyanobenzyl chloride, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to form the final product.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated as a potential treatment for certain types of cancer.
Propiedades
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-3-8-15(18-12)16(20)19(2)11-14-7-4-6-13(9-14)10-17/h3-9H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQLBFFJYKWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.